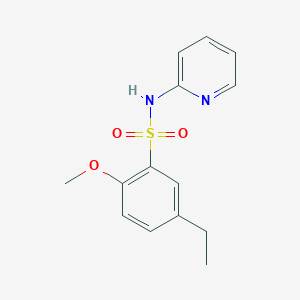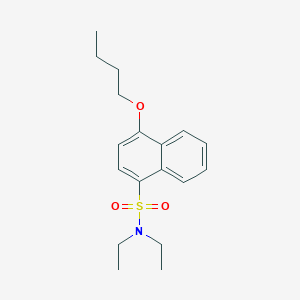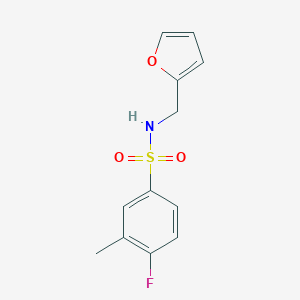
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide, commonly known as DPA, is a compound that has been extensively studied for its potential applications in various fields of research. DPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C. In
Wissenschaftliche Forschungsanwendungen
DPA has been studied for its potential applications in various fields of research. In the field of organic electronics, DPA has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In the field of medicinal chemistry, DPA has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease. DPA has also been studied for its potential as a chiral selector in chromatography and as a ligand in asymmetric catalysis.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial for the treatment of Alzheimer's disease. DPA has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DPA has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In animal studies, DPA has been shown to improve cognitive function and memory retention, which may be beneficial for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in various experimental setups. However, DPA has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in certain research projects. Additionally, DPA has low water solubility, which may make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of research is the development of new synthesis methods for DPA that are more efficient and cost-effective. Another area of research is the investigation of DPA's potential as an antitumor agent, particularly for the treatment of breast cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of DPA involves the reaction of 2,5-dimethylbenzoyl chloride with benzophenone in the presence of a Lewis acid catalyst. The resulting product is then purified through recrystallization to obtain pure DPA. This method has been optimized to achieve high yields and purity of DPA.
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO/c1-16-13-14-17(2)20(15-16)23-22(24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |
InChI-Schlüssel |
XWYZWENRGSOHMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

